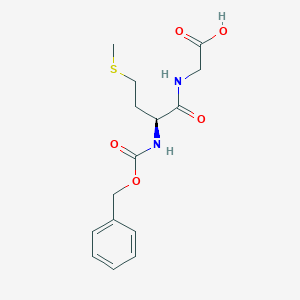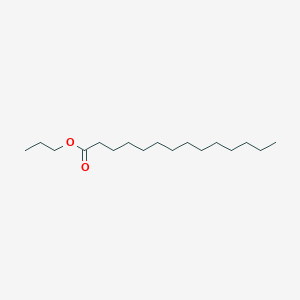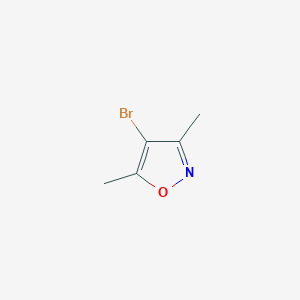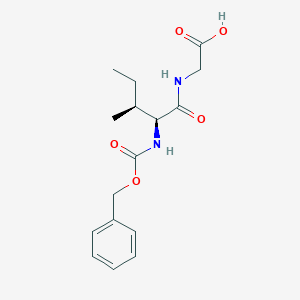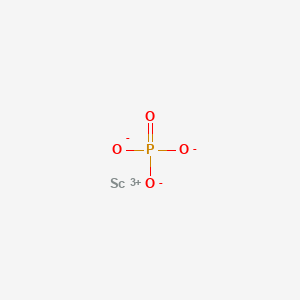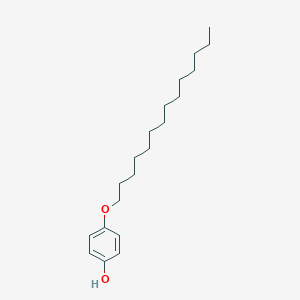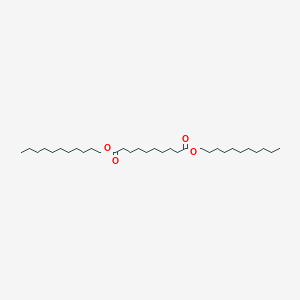
Diundecyl decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl decanedioate is a chemical compound that belongs to the family of diesters. It is a white, odorless, and waxy substance that is used in various applications, including in the field of scientific research.
Mécanisme D'action
The mechanism of action of diundecyl decanedioate is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension between two immiscible liquids. This property makes it useful in the preparation of nanoparticles and other polymeric materials.
Effets Biochimiques Et Physiologiques
Diundecyl decanedioate has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Diundecyl decanedioate has several advantages for lab experiments. It is a versatile compound that can be used in the preparation of various polymeric materials. It is also relatively easy to synthesize and is commercially available. However, one limitation of diundecyl decanedioate is its low solubility in water, which can make it difficult to work with in aqueous systems.
Orientations Futures
There are several future directions for research on diundecyl decanedioate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in drug delivery and tissue engineering. Additionally, more studies are needed to understand the biochemical and physiological effects of diundecyl decanedioate and its potential toxicity in various systems.
In conclusion, diundecyl decanedioate is a versatile compound that finds applications in various fields, including scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Méthodes De Synthèse
Diundecyl decanedioate is synthesized by the reaction of undecanol and decanedioic acid. The reaction is carried out in the presence of a catalyst, typically sulfuric acid. The reaction results in the formation of diundecyl decanedioate, which is then purified by distillation.
Applications De Recherche Scientifique
Diundecyl decanedioate is widely used in scientific research, particularly in the field of nanotechnology. It is used as a surfactant and emulsifier in the preparation of nanoparticles. The compound is also used in the synthesis of polymeric materials, which find applications in drug delivery, tissue engineering, and other biomedical applications.
Propriétés
Numéro CAS |
14641-31-7 |
|---|---|
Nom du produit |
Diundecyl decanedioate |
Formule moléculaire |
C32H62O4 |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
diundecyl decanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-17-21-25-29-35-31(33)27-23-19-15-16-20-24-28-32(34)36-30-26-22-18-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clé InChI |
NZNNOBVNTDQUGT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



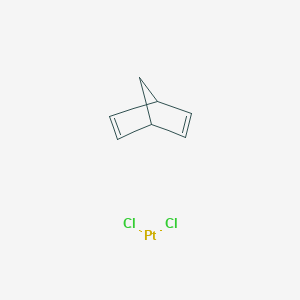
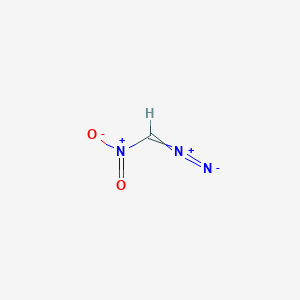
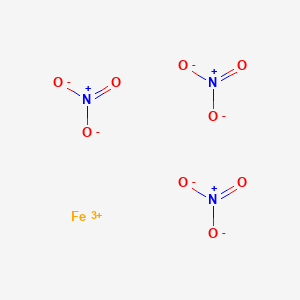
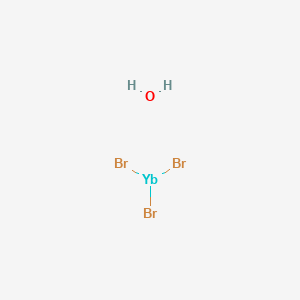
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
